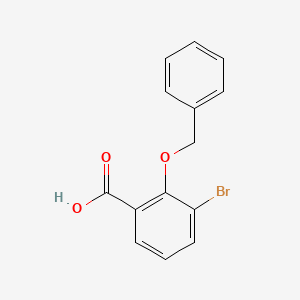

2-(Benzyloxy)-3-bromobenzoic acid

CAS No.: 1293226-94-4

Cat. No.: VC11689224

Molecular Formula: C14H11BrO3

Molecular Weight: 307.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1293226-94-4 |

|---|---|

| Molecular Formula | C14H11BrO3 |

| Molecular Weight | 307.14 g/mol |

| IUPAC Name | 3-bromo-2-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C14H11BrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |

| Standard InChI Key | RBDRDTLJNVCGKY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(benzyloxy)-3-bromobenzoic acid consists of a benzoic acid core substituted with a benzyloxy group (–OCH₂C₆H₅) at the second carbon and a bromine atom at the third carbon. The IUPAC name for this compound is 2-(benzyloxy)-3-bromobenzoic acid, with a molecular weight of 307.14 g/mol. Its SMILES notation is C1=CC=C(C=C1)COC2=C(C(=O)O)C=CC=C2Br, reflecting the spatial arrangement of functional groups.

Physical Properties

While experimental data for this specific isomer are scarce, analogous compounds such as 3-(benzyloxy)-2-bromobenzoic acid exhibit melting points between 120–125°C and solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). The bromine atom enhances molecular polarity, contributing to moderate solubility in organic solvents but limited solubility in water.

Spectroscopic Characteristics

-

NMR Spectroscopy: The proton NMR spectrum would display signals for the benzyloxy methylene group (δ 4.6–5.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and the carboxylic acid proton (δ 12–13 ppm).

-

Mass Spectrometry: Expected molecular ion peaks at m/z 307 (M⁺) and fragment ions corresponding to the loss of CO₂ (m/z 263) and benzyloxy groups (m/z 171).

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 2-(benzyloxy)-3-bromobenzoic acid typically involves multi-step reactions, including etherification, bromination, and hydrolysis. A plausible route is outlined below:

-

Etherification of 2-Hydroxybenzoic Acid:

Reaction of 2-hydroxybenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 2-benzyloxybenzoic acid . -

Bromination at the Third Position:

Electrophilic bromination using Br₂ in acetic acid introduces bromine at the third position, forming 2-(benzyloxy)-3-bromobenzoic acid .

Optimization and Industrial Scalability

A patent by CN109896934A highlights the use of paratoluensulfonyl chloride as a hydroxy-activating reagent to improve reaction efficiency in analogous syntheses . Key optimizations include:

-

Temperature Control: Reactions conducted at 50–60°C to balance kinetics and side reactions .

-

Purification: Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) achieves >98% purity .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

2-(Benzyloxy)-3-bromobenzoic acid is a precursor for anticancer agents and anticonvulsants. Studies on related bromobenzoates demonstrate:

-

Anticancer Activity: Brominated benzoates exhibit selective cytotoxicity against breast cancer cells (IC₅₀ = 12–18 μM) by inhibiting tubulin polymerization.

-

Anticonvulsant Properties: Derivatives show efficacy in maximal electroshock seizure (MES) models, reducing seizure duration by 40–60% at 30 mg/kg doses.

Material Science Applications

The compound’s aromatic and electron-withdrawing groups make it suitable for:

-

Liquid Crystals: As a mesogenic core in thermotropic liquid crystals, enhancing thermal stability.

-

Polymer Additives: Bromine improves flame retardancy in polyesters and epoxies.

Biological and Toxicological Profile

Antimicrobial Activity

Analogous compounds display moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) by disrupting cell membrane integrity.

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric bromination to access enantiomerically pure derivatives.

-

Drug Discovery: Evaluating the compound’s potential as a PARP inhibitor in oncology.

-

Environmental Impact: Assessing biodegradability and ecotoxicity to guide sustainable use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume